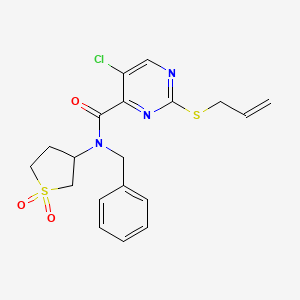
3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-6-methyl-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-6-methyl-1-benzothiophene-2-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-6-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Chlorine Atom: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving a hydrazide and an appropriate carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the chlorinated benzothiophene core with the oxadiazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-6-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzothiophene core and the oxadiazole ring.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Substitution Products: Derivatives with different substituents replacing the chlorine atom.
Oxidation Products: Oxidized derivatives of the benzothiophene core or oxadiazole ring.
Hydrolysis Products: Carboxylic acid and amine derivatives.
Scientific Research Applications
3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-6-methyl-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-6-methyl-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide: A structurally similar compound with a methoxy group instead of a methyl group on the benzene ring.
3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-6-methyl-1-benzothiophene-2-carboxylic acid: A derivative with a carboxylic acid group instead of a carboxamide group.
Uniqueness
3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-6-methyl-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C14H12ClN3O2S |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H12ClN3O2S/c1-3-9-13(18-20-17-9)16-14(19)12-11(15)8-5-4-7(2)6-10(8)21-12/h4-6H,3H2,1-2H3,(H,16,18,19) |
InChI Key |
CKGJVAARPBWCSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-benzofuran-2-yl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11381886.png)
![5-(3,5-dimethylpiperidin-1-yl)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11381902.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B11381904.png)
![2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11381910.png)

![6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methylbenzoate](/img/structure/B11381936.png)


![5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11381950.png)
![7-methoxy-4,8-dimethyl-3-[3-oxo-3-(piperidin-1-yl)propyl]-2H-chromen-2-one](/img/structure/B11381957.png)
![4-bromo-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11381962.png)
![5-butyl-3-tert-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11381963.png)
![3-(2-chlorobenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11381975.png)
![N,N-bis(2-methylpropyl)-2-[2-(piperidin-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11381977.png)
